molecular formula C9H6N2O3 B1347510 4-Nitroisoquinolin-1(2H)-one CAS No. 55404-29-0

4-Nitroisoquinolin-1(2H)-one

Cat. No. B1347510
CAS RN: 55404-29-0
M. Wt: 190.16 g/mol
InChI Key: HBIRBNQMLAPWOH-UHFFFAOYSA-N
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Description

4-Nitroisoquinolin-1(2H)-one (NIQ) is an important organic compound with a variety of uses in scientific research and industry. It is a compound that has been used in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of 4-Nitroisoquinolin-1(2H)-one involves the combination of 4-Nitroisoquinolin-l(2H)-one, 2,2,2-trifluoroethyl trifluoromethanesulfonate, and K2CO3 in DMF, stirred at ambient temperature for 2 hours .


Molecular Structure Analysis

The molecular formula of 4-Nitroisoquinolin-1(2H)-one is C9H6N2O3. The structure of this compound is unique due to its roles in natural and synthetic chemistry and its biologically and pharmacological activities .


Chemical Reactions Analysis

The chemical reactions involving 4-Nitroisoquinolin-1(2H)-one are complex and involve multiple steps. The mechanism can be explained by nucleophilic attack from the C-2 of the 4-hydroxy-2(1H)-quinolinone to the azomethine-C in 229, followed by the nucleophilic attack of water to form intermediate 232 .

Scientific Research Applications

PARP-1 Inhibitor Synthesis

4-Nitroisoquinolin-1(2H)-one derivatives have been explored in the synthesis of potent inhibitors for poly(ADP-ribose)polymerase-1 (PARP-1). A study demonstrated the synthesis of 4-methyl- and 4-benzyl-5-aminoisoquinolin-1-ones, which are analogues of water-soluble PARP-1 inhibitors. These derivatives were synthesized through palladium-catalyzed cyclizations, indicating their potential in medicinal chemistry for targeting PARP-1 activity (Dhami, Mahon, Lloyd, & Threadgill, 2009).

Electron Transfer Reactions in Isoquinolines

4-Nitroisoquinolin-1(2H)-one derivatives have been studied for their roles in electron transfer reactions. Research involving 1-chloromethyl-5-nitroisoquinoline showed its potential as a reductive alkylating agent, reacting with 2-nitropropane anion to yield C-alkylation products. This finding is relevant for developing novel antineoplastic agents involving electron transfer (Vanelle, Rathelot, Maldonado, & Crozet, 1994).

Mutagenic Spectrum Analysis

4-Nitroisoquinolin-1(2H)-one has been used to study the mutagenic effects of 4-Nitroquinoline 1-oxide (4-NQO) in organisms like Aspergillus nidulans. 4-NQO, closely related to 4-Nitroisoquinolin-1(2H)-one, is a carcinogenic chemical used in genetic screens to study DNA damage and repair. This research provides insight into how 4-NQO induces mutations, potentially targeting all base pairs, which is crucial for understanding genetic mutation mechanisms (Downes, Chonofsky, Tan, Pfannenstiel, Reck-Peterson, & Todd, 2014).

Glutathione Transferase Conjugation

4-Nitroisoquinolin-1(2H)-one has been investigated for its conjugation by mammalian glutathione transferases. This research is significant for understanding the metabolic processing of carcinogens like 4-nitroquinoline 1-oxide in various organisms, including humans, rats, and mice. The study contributes to our understanding of the biochemical pathways involved in detoxifying potential carcinogens (Stanley & Benson, 1988).

Synthesis of Novel Acyl Transfer Catalysts

The synthesis of novel Acyl Transfer Catalysts containing Isoquinoline, including 1-chloro-5-nitroisoquinoline, has been reported. These compounds were synthesized using D-(-)-phenylglycinol and 1-chloro-5-nitroisoquinoline, leading to new compounds withpotential applications in organic chemistry and catalysis. The identification and characterization of these compounds contribute to the development of new catalysts in chemical reactions (Chen Pei-ran, 2008).

Safety And Hazards

The safety data sheet for 4-Nitroisoquinolin-1(2H)-one indicates that it has some hazards associated with it. It is classified as having acute toxicity, oral (Category 4), and it can cause skin irritation, eye irritation, and respiratory irritation .

properties

IUPAC Name

4-nitro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-7-4-2-1-3-6(7)8(5-10-9)11(13)14/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIRBNQMLAPWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356467
Record name 4-nitroisoquinolin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitroisoquinolin-1(2H)-one

CAS RN

55404-29-0
Record name 4-Nitro-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55404-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitroisoquinolin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxy-4-nitroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NN Smolyar, YM Yutilov - Russian journal of organic chemistry, 2008 - Springer
Reactions with excess hydrazine hydrate of 5-nitropyridin-2(1H)-ones fused with benzene, pyridine, and 1,2,3-triazole rings led to a cyclotransformation of the 5-nitro-2-oxopyridine …
Number of citations: 10 link.springer.com
M Buccini, F Dhoro, L Tham, BW Skelton… - ACS …, 2022 - ACS Publications
Strategies toward the total synthesis of the marine pyrroloacridine alkaloid alpkinidine have been explored, focusing on linking quinonoid CE ring-system synthons with the A ring, …
Number of citations: 1 pubs.acs.org

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